

2,4-Diphenyl-1H-pyrrole molecular weight and chemical formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diphenyl-1H-pyrrole

Cat. No.: B148723

[Get Quote](#)

An In-Depth Technical Guide to 2,4-Diphenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Diphenyl-1H-pyrrole**, a key heterocyclic compound. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[\[1\]](#)[\[2\]](#) This document details the fundamental physicochemical properties, synthesis, spectroscopic characterization, and applications of **2,4-Diphenyl-1H-pyrrole**, with a particular focus on its relevance in research and drug development. Methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory and development settings.

Core Physicochemical Properties

2,4-Diphenyl-1H-pyrrole is a solid aromatic compound at room temperature. Its core properties are summarized below, providing essential data for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
Chemical Formula	C ₁₆ H ₁₃ N	[3][4][5]
Molecular Weight	219.29 g/mol	[3][4][5][6]
CAS Number	3274-56-4	[4][5]
Physical Form	Solid	[4][6]
Typical Purity	≥97%	[4][6]
Storage Conditions	Room temperature, under inert atmosphere	[4][6]
InChI Key	FSBPQTRUHOMNPG-UHFFFAOYSA-N	[4][6][7]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Paal-Knorr synthesis remains one of the most classical and efficient approaches for constructing the pyrrole ring from a 1,4-dicarbonyl compound.[8][9][10]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole.[8][11] For the synthesis of **2,4-Diphenyl-1H-pyrrole**, the logical precursor is 1,3-diphenyl-1,4-butanedione, which is reacted with an ammonia source. The reaction is typically facilitated by neutral or weakly acidic conditions; a weak acid like acetic acid can accelerate the process.[8]

Causality in Synthesis: The choice of an acid catalyst is critical. While it protonates a carbonyl group to activate it for nucleophilic attack, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis pathway.[8][10] Therefore, maintaining mildly acidic to neutral conditions is key to maximizing the yield of the desired pyrrole product.

Reaction Mechanism

The mechanism of the Paal-Knorr synthesis has been a subject of detailed study. The currently accepted pathway involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[9] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration process that results in the formation of the stable aromatic pyrrole ring.[10][12] Computational studies using Density Functional Theory (DFT) support that this hemiaminal cyclization pathway is energetically favorable.[10][12]

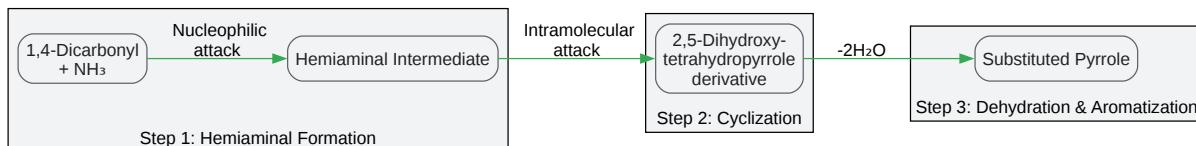


Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism

[Click to download full resolution via product page](#)

Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism

Experimental Protocol: Synthesis of 2,4-Diphenyl-1H-pyrrole

This protocol describes a representative Paal-Knorr synthesis.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,4-butanedione (1.0 eq) in glacial acetic acid.
- **Addition of Ammonia Source:** Add ammonium acetate (e.g., 3-5 eq) to the solution. The excess serves to drive the reaction equilibrium towards the product.
- **Reaction:** Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup:** After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the organic product to precipitate.
- **Isolation:** Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and ammonium salts.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **2,4-Diphenyl-1H-pyrrole**.
- **Characterization:** Dry the purified product and confirm its identity and purity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized compound. The expected data for **2,4-Diphenyl-1H-pyrrole** are summarized below.

Technique	Expected Features
¹ H NMR	~8.0-8.5 ppm: Broad singlet corresponding to the N-H proton. ~7.2-7.8 ppm: Multiplets corresponding to the 10 aromatic protons of the two phenyl rings. ~6.5-7.0 ppm: Signals corresponding to the two protons on the pyrrole ring (at C3 and C5).
¹³ C NMR	~115-140 ppm: Multiple signals for the aromatic carbons of the phenyl rings and the pyrrole ring. The carbons attached to the nitrogen will be in the downfield region of this range.
IR Spectroscopy	~3400 cm ⁻¹ : A characteristic sharp peak for the N-H stretch. ~3100 cm ⁻¹ : C-H stretching for aromatic rings. ~1600 cm ⁻¹ : C=C stretching vibrations of the aromatic and pyrrole rings.
Mass Spectrometry	m/z ~219.29: Molecular ion peak [M] ⁺ corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The pyrrole ring is a fundamental scaffold in medicinal chemistry, integral to the structure of many biologically active compounds.[\[2\]](#)[\[13\]](#) Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[\[2\]](#)[\[14\]](#)

- **Pharmaceutical Intermediate:** **2,4-Diphenyl-1H-pyrrole** serves as a valuable synthon, or building block, for constructing more complex molecules.[\[15\]](#) Its phenyl groups can be further functionalized, and the pyrrole nitrogen can be alkylated or acylated, allowing for the creation of diverse chemical libraries for drug screening. The strategic placement of the phenyl groups provides a rigid scaffold that can be exploited to design molecules that fit into specific enzyme active sites or protein receptors.
- **Core Structure in Bioactive Molecules:** The broader class of diarylpyrroles is investigated for various therapeutic targets. The pyrrole core is found in blockbuster drugs like Atorvastatin (a lipid-lowering agent) and Sunitinib (an anticancer agent), highlighting the pharmaceutical industry's reliance on this heterocycle.[\[16\]](#)
- **Materials Science:** Substituted pyrroles are precursors to conductive polymers and functional dyes.[\[15\]](#) For instance, 2,4-diphenylpyrrole has been used as a key intermediate in the synthesis of squaraine dyes, which have applications in photophysics and materials science.[\[15\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS), **2,4-Diphenyl-1H-pyrrole** is classified with the following hazards:

- Pictogram: GHS07 (Exclamation mark)[\[4\]](#)[\[6\]](#)
- Signal Word: Warning[\[4\]](#)[\[6\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[4\]](#)[\[6\]](#)

- H317: May cause an allergic skin reaction.[4][6]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

References

- **2,4-diphenyl-1H-pyrrole** - Chemical Synthesis D
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [\[Link\]](#)
- A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025-08-05). [\[Link\]](#)
- Paal–Knorr synthesis - Wikipedia. [\[Link\]](#)
- Chemical Properties of 1H-Pyrrole, 2,4-diphenyl- (CAS 3274-56-4) - Cheméo. [\[Link\]](#)
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018-10-19). [\[Link\]](#)
- **2,4-diphenyl-1H-pyrrole** - Stenutz. [\[Link\]](#)
- Reported methods of synthesis of 2,4-diphenylpyrrole 6.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
- Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. [\[Link\]](#)
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. [\[Link\]](#)
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
- The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis. [\[Link\]](#)
- 2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem. [\[Link\]](#)
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. [\[Link\]](#)
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship | Request PDF - ResearchG

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1H-Pyrrole, 2,4-diphenyl- (CAS 3274-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,4-Diphenyl-1H-pyrrole | 3274-56-4 [sigmaaldrich.com]
- 7. 2,4-diphenyl-1H-pyrrole [stenutz.eu]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [2,4-Diphenyl-1H-pyrrole molecular weight and chemical formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148723#2-4-diphenyl-1h-pyrrole-molecular-weight-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com